7-methyl-1H-indole-5,6-diol
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Overview
Description
7-methyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is particularly interesting due to its unique structure, which includes hydroxyl groups at the 5 and 6 positions and a methyl group at the 7 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indole-5,6-diol can be achieved through various synthetic routes. One common method involves the Leimgruber-Batcho indole synthesis, which is a widely used method for constructing indole derivatives . This method typically involves the reaction of an appropriate precursor with reagents such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted indoles from electrophilic substitution .
Scientific Research Applications
7-methyl-1H-indole-5,6-diol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methyl group at the 7 position may also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-1H-indole-5,6-diol include:
5,6-dihydroxyindole: Lacks the methyl group at the 7 position.
7-methylindole: Lacks the hydroxyl groups at the 5 and 6 positions.
Uniqueness
The uniqueness of this compound lies in its combination of hydroxyl groups and a methyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-8-6(2-3-10-8)4-7(11)9(5)12/h2-4,10-12H,1H3 |
InChI Key |
YCBKUMJFPOCXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C=CN2 |
Origin of Product |
United States |
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